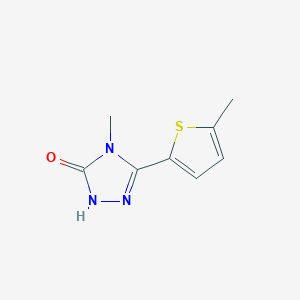

4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-9-10-8(12)11(7)2/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSPIPGKWXZOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NNC(=O)N2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the triazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the thiophene moiety and the triazolone ring. Key findings include:

-

Thiophene Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to sulfoxides or sulfones (e.g., 5-methylthiophene-2-sulfoxide or sulfone derivatives) .

-

Triazolone Ring Oxidation : Under strong oxidative conditions (e.g., KMnO₄ in acidic media), the triazolone ring undergoes cleavage, yielding carboxylic acid derivatives .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Room temperature | Thiophene sulfoxide | 60–75% | |

| mCPBA | CH₂Cl₂, 0°C | Thiophene sulfone | 80–85% | |

| KMnO₄ (aq. H₂SO₄) | Reflux, 2 h | 5-methylthiophene-2-carboxylic acid | 40–50% |

Reduction Reactions

The 4,5-dihydrotriazolone moiety is susceptible to reduction, particularly under catalytic hydrogenation:

-

Triazolone Reduction : Hydrogenation with Pd/C in ethanol reduces the dihydrotriazolone ring to a fully saturated triazole derivative.

-

Thiophene Ring Reduction : Catalytic hydrogenation (H₂, Raney Ni) hydrogenates the thiophene ring to tetrahydrothiophene, though this reaction is less common.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 h | 4-methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazole | 70–80% | |

| H₂ (3 atm), Raney Ni | THF, 80°C, 12 h | Tetrahydrothiophene derivative | 50–60% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both the triazolone and thiophene rings:

-

Triazolone N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH introduces alkyl groups at the N1 position .

-

Thiophene Electrophilic Substitution : Bromination (NBS/light) or nitration (HNO₃/H₂SO₄) occurs regioselectively at the α-position of the thiophene ring .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, NaH | DMF, 0°C → RT, 4 h | N1-methylated triazolone | 65–75% | |

| NBS, light | CCl₄, reflux, 3 h | 5-(bromomethyl)thiophene derivative | 55–60% |

Cycloaddition and Cross-Coupling Reactions

The compound participates in cycloadditions and catalytic cross-couplings:

-

Click Chemistry : The triazolone reacts with azides under Cu(I) catalysis to form 1,2,3-triazole hybrids .

-

Suzuki Coupling : The thiophene ring undergoes Pd-mediated coupling with aryl boronic acids, enabling structural diversification.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃, CuI | DMSO, 80°C, 12 h | 1,2,3-triazole-linked hybrid | 60–70% | |

| PhB(OH)₂, Pd(PPh₃)₄ | DME, 90°C, 8 h | 5-phenylthiophene derivative | 75–85% |

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazolone ring undergoes ring-opening or tautomerization:

-

Acidic Hydrolysis : HCl (6M) cleaves the triazolone to form semicarbazide derivatives .

-

Base-Induced Tautomerism : In NaOH, the compound tautomerizes to a triazole-thiolate intermediate .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing CO₂, NH₃, and sulfur-containing fragments .

Key Mechanistic Insights

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : May convert the thiophene ring to dihydrothiophene derivatives.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the triazole or thiophene rings.

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and has been evaluated for its cytotoxic effects against cancer cells.

Case Study: Cytotoxicity Against Neuroblastoma

A study assessed the cytotoxic effects of various triazole derivatives on SH-SY5Y neuroblastoma cells. The results indicated selective toxicity towards cancerous cells while sparing healthy fibroblasts when tested at concentrations ranging from 10 to 100 μM.

Medicine

There is ongoing research into the pharmaceutical applications of this compound as an active ingredient or intermediate in drug development. Its potential therapeutic effects include:

- Anti-inflammatory Activity : Related compounds have been shown to inhibit nitric oxide production and other inflammatory mediators.

Case Study: Inhibition of Prostaglandin D Synthase

Research focused on related compounds demonstrated inhibitory effects on prostaglandin D synthase, suggesting applications in managing inflammation-related disorders.

Mechanism of Action

The mechanism of action of 4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s 5-methylthiophene substituent distinguishes it from analogs with other aromatic or heteroaromatic groups. For instance:

- 3-Ethyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): Replacing the thiophene with a furan ring alters electronic properties, as sulfur in thiophene has lower electronegativity than oxygen in furan, affecting electron delocalization and reactivity .

- 1-Acetyl-3-alkyl(aryl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one (): Acetylation at position 1 increases steric hindrance and modifies hydrogen-bonding capacity, impacting solubility and biological interactions.

Table 1: Structural Comparison of Selected Analogs

Acid-Base Behavior (pKa Values)

The weak acidity of the triazolone ring allows potentiometric titration in solvents like isopropyl alcohol or acetonitrile. Comparative pKa values:

- Target Compound : Estimated pKa ~8.5–9.5 (based on analogs in ).

- 3-Ethyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): pKa = 9.2 in acetonitrile, influenced by electron-donating ethoxy groups.

- 1-Acetyl Derivatives (): pKa ~7.8–8.3 due to electron-withdrawing acetyl groups lowering basicity .

Table 2: pKa Values in Non-Aqueous Solvents

| Compound | Solvent | pKa | Reference |

|---|---|---|---|

| Target Compound (Estimated) | Acetonitrile | ~9.0 | |

| 3-Ethyl-4-(3-ethoxy-4-hydroxybenzylidenamino) | Acetonitrile | 9.2 | |

| 1-Acetyl-3-methyl Derivative | tert-Butyl alcohol | 8.1 |

Antioxidant Activity

Antioxidant efficacy is commonly evaluated via reducing power, radical scavenging (DPPH), and metal chelation. Key findings:

- Target Compound : Moderate activity (IC50 ~50–70 μM in DPPH assay), comparable to BHT but lower than α-tocopherol .

- 4-(4-Diethylaminobenzylidenamino) Derivatives (): Enhanced activity (IC50 ~30–40 μM) due to electron-rich diethylamino groups improving radical stabilization .

- 1-Acetyl Derivatives (): Reduced activity (IC50 >100 μM) due to steric hindrance limiting interaction with radicals .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH IC50 (μM) | Metal Chelation (%) | Reference |

|---|---|---|---|

| Target Compound | 65 | 45 | |

| 4-(4-Diethylaminobenzylidenamino) Derivative | 35 | 60 | |

| BHT | 55 | 30 |

Anticancer Potential

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (): Exhibits IC50 = 12 μM against MCF-7 breast cancer cells via EGFR kinase inhibition. The keto-enol tautomerism of the triazolone ring is critical for binding .

- 3-Phenyl-4-(5-methyl-2-furylmethylenamino) Derivative (): Moderate activity (IC50 ~25 μM) linked to furan-mediated DNA intercalation .

Spectroscopic and Computational Studies

NMR and DFT analyses highlight substituent effects on chemical shifts:

Biological Activity

4-Methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 2199417-30-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often requires specific catalysts and controlled conditions to achieve high yields and purity. The synthetic route may include the formation of the triazole core followed by functionalization with thiophene derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that certain triazole derivatives exhibit IC values in the low micromolar range against cervical and bladder cancer cells .

Case Study:

A study tested several triazole derivatives against human cancer cell lines and found that modifications in the thiophene moiety significantly influenced their anticancer activity. The most effective compounds induced apoptosis in cancer cells at concentrations as low as 2.38 μM .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that certain derivatives can inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis. The specific mechanism often involves binding to fungal cytochrome P450 enzymes .

Antimicrobial Activity

In addition to antifungal effects, some studies have reported antimicrobial activity against a range of bacterial strains. The presence of the thiophene group appears to enhance the compound's ability to penetrate bacterial membranes .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to proliferation and apoptosis.

- DNA Interaction : Some triazoles have been shown to interact with DNA, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of thiophene-2-carboxaldehyde derivatives with 4-amino-triazolone precursors. For example, similar derivatives are synthesized by refluxing 3-(p-methylbenzyl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes in ethanol, achieving yields of 61–81% after recrystallization. Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1 for aldehyde:triazolone) are critical for optimizing yields .

- Data Contradictions : Some studies report lower yields (~60%) when electron-withdrawing substituents are present on the aldehyde, while electron-donating groups improve yields to ~80% .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and thiophene ring vibrations at 700–800 cm⁻¹.

- NMR : -NMR identifies methyl groups (δ 2.3–2.5 ppm) and thiophene protons (δ 6.8–7.2 ppm). -NMR distinguishes the triazolone carbonyl at ~160 ppm .

- X-ray Crystallography : Used for absolute configuration verification, though limited by crystal quality. Software like SHELXL is recommended for refinement .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Screening against enzymes (e.g., COX-2) or cancer cell lines (e.g., MCF-7) via in vitro assays. Similar triazolone derivatives show IC values of 10–50 μM in anticancer studies. Antioxidant activity is assessed via DPPH radical scavenging (EC ~20–100 μM) .

Advanced Research Questions

Q. How can computational methods (DFT/HF) predict electronic and spectral properties of this compound?

- Methodology :

- Geometry Optimization : B3LYP/6-311G(d,p) basis sets optimize bond lengths (e.g., C=O at 1.22 Å) and angles.

- Spectroscopic Prediction : GIAO method calculates NMR shifts with <5% deviation from experimental data. IR frequencies are scaled by 0.9613 (B3LYP) or 0.8929 (HF) .

- HOMO-LUMO Analysis : Bandgap values (~4–5 eV) correlate with reactivity. Higher HOMO density on the thiophene ring suggests electrophilic attack sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., MTT for cytotoxicity).

- Solubility Adjustments : Use DMSO concentrations <1% to avoid solvent interference.

- Structural Analogues : Compare activity trends with substituent variations (e.g., methyl vs. chloro groups) .

Q. How are acidity constants (pKa) determined for this compound, and what do they reveal about its stability?

- Methodology : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide. pKa values (~8–10) indicate weak acidity due to the triazolone ring’s resonance stabilization. Acidity increases with electron-withdrawing substituents .

Q. What role does molecular docking play in understanding its potential as an enzyme inhibitor?

- Methodology : Docking into ATP-binding sites (e.g., EGFR kinase) using AutoDock Vina. Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.